

Section 1: Physicochemical Properties & Structural Elucidation

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Compound of Interest

Compound Name: 4-(Dimethoxymethyl)pyridin-2-amine

Cat. No.: B1395661

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The utility of a synthetic intermediate is fundamentally dictated by its structure and physical properties. Understanding these characteristics is the first step in its effective application.

Chemical Identity and Properties

4-(Dimethoxymethyl)pyridin-2-amine is a substituted pyridine derivative. Its key identifiers and computed properties are summarized below.

| Property | Value | Source |
|-------------------|--|--------|
| Chemical Name | 4-(Dimethoxymethyl)pyridin-2-amine | [3] |
| CAS Number | 889945-19-1 | [3] |
| Molecular Formula | C ₈ H ₁₂ N ₂ O ₂ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| SMILES | COC(C1=CC=NC(=C1)N)OC | N/A |
| InChI Key | FHNINJBWKHFMTE-UHFFFAOYSA-N | N/A |

Structural Features

The molecule's reactivity is governed by two primary functional groups:

- The 2-Aminopyridine Moiety: The amine group at the C2 position is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and metal-catalyzed cross-coupling. Its position adjacent to the ring nitrogen influences its reactivity and conformational behavior. The pyridine ring itself is a key structural motif in numerous biologically active compounds[2].
- The Dimethoxyacetal Group: Located at the C4 position, this group is a stable protecting group for a formyl moiety. Acetals are known to be highly stable under neutral and basic conditions but are readily hydrolyzed back to the corresponding aldehyde under acidic conditions[4][5]. This differential stability is the cornerstone of its utility in multi-step synthesis.

Caption: Chemical structure of **4-(Dimethoxymethyl)pyridin-2-amine**.

Spectroscopic Profile (Predicted)

While a comprehensive, published experimental dataset for this specific molecule is scarce[6], its spectroscopic characteristics can be reliably predicted based on its functional groups and structurally analogous compounds[7].

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
|--|----------------------|--|--|
| ¹ H NMR | Pyridine H (C6) | δ 7.9-8.1 ppm | Doublet, deshielded by adjacent ring nitrogen. |
| Pyridine H (C5) | δ 7.3-7.5 ppm | Doublet of doublets, coupled to H at C6 and H at C3. | |
| Pyridine H (C3) | δ 6.4-6.6 ppm | Doublet, shielded by the amino group. | |
| Amine Protons (-NH ₂) | δ 4.5-5.5 ppm | Broad singlet, exchangeable with D ₂ O. | |
| Acetal Proton (-CH(OMe) ₂) | δ 5.3-5.5 ppm | Singlet. | |
| Methoxy Protons (-OCH ₃) | δ 3.3-3.4 ppm | Singlet, integrating to 6 protons. | |
| ¹³ C NMR | Pyridine C (C2, C6) | δ 158-160, 148-150 ppm | C2 is most downfield due to -NH ₂ and ring N. |
| Pyridine C (C4) | δ 145-148 ppm | Attached to the electron-withdrawing acetal group. | |
| Pyridine C (C3, C5) | δ 105-115 ppm | Shielded carbons of the pyridine ring. | |
| Acetal Carbon (-CH(OMe) ₂) | δ 100-105 ppm | Characteristic chemical shift for an acetal carbon. | |
| Methoxy Carbons (-OCH ₃) | δ 52-55 ppm | Typical range for methoxy groups. | |

| | | | |
|-------------------------|---------------------------------|--|---|
| IR | N-H Stretch | 3300-3500 cm ⁻¹ | Two bands, characteristic of a primary amine. |
| C-H Stretch (Aromatic) | 3000-3100 cm ⁻¹ | Sharp peaks. | |
| C-H Stretch (Aliphatic) | 2830-2950 cm ⁻¹ | From the methoxy and acetal C-H bonds. | |
| C=N, C=C Stretch | 1600-1640 cm ⁻¹ | Pyridine ring vibrations. | |
| C-O Stretch (Acetal) | 1050-1150 cm ⁻¹ | Strong, characteristic acetal C-O-C stretch. | |
| MS (EI) | Molecular Ion (M ⁺) | m/z = 168 | Corresponds to the molecular weight. |
| Major Fragment | m/z = 137 | Loss of a methoxy group (-OCH ₃). | |
| Major Fragment | m/z = 107 | Loss of the -CH(OCH ₃) ₂ group. | |

Section 2: Reactivity and Chemical Behavior

The synthetic value of **4-(Dimethoxymethyl)pyridin-2-amine** lies in the orthogonal reactivity of its two key functional groups. This allows for selective manipulation of one site while the other remains intact, a critical requirement in complex synthesis.

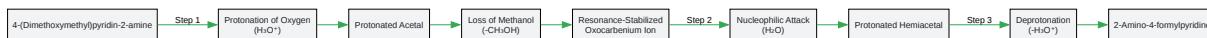
The Dimethoxyacetal: A pH-Controlled Functional Handle

The primary role of the dimethoxyacetal is to serve as a stable precursor to the highly reactive 4-formyl group.

- **Stability:** In the presence of bases or nucleophiles, acetals are exceptionally stable. There is no acidic proton for a base to abstract, and the C-O σ^* orbital, the LUMO for a nucleophilic attack, is energetically inaccessible due to interaction with oxygen lone pairs^{[4][8]}. Hydroxide

and alkoxides are poor leaving groups, preventing $S_{n}2$ -type reactions under basic conditions[9]. This stability allows for extensive chemical modification of the 2-amino group without affecting the protected aldehyde.

- Reactivity (Deprotection): In contrast, the acetal is readily hydrolyzed under aqueous acidic conditions. The reaction is initiated by protonation of one of the acetal oxygens, converting it into a good leaving group (methanol). The subsequent loss of methanol generates a resonance-stabilized oxocarbenium ion, which is then attacked by water. Deprotonation yields a hemiacetal, which rapidly equilibrates to the final aldehyde product[5].



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Caption: Acid-catalyzed deprotection workflow of the dimethoxyacetal.

The 2-Aminopyridine: A Nucleophilic Center

The 2-amino group is a versatile handle for building molecular complexity. It can readily participate in a range of reactions, including:

- N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base.
- N-Alkylation: Can be alkylated using alkyl halides, though regioselectivity (N-alkylation vs. ring alkylation) can sometimes be a challenge and may require specific conditions[10].
- Buchwald-Hartwig Amination: The aminopyridine can act as the amine coupling partner in palladium-catalyzed reactions to form C-N bonds with aryl halides or triflates[11].
- Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be displaced by various nucleophiles in Sandmeyer-type reactions.

Section 3: Synthesis and Handling

Experimental Protocol: Synthesis of 4-(Dimethoxymethyl)pyridin-2-amine

A plausible and efficient synthesis involves the direct acetalization of commercially available 2-amino-4-formylpyridine. The use of trimethyl orthoformate is advantageous as it serves as both the methylating reagent and a water scavenger, driving the equilibrium towards the product[12] [13].

Objective: To protect the aldehyde functionality of 2-amino-4-formylpyridine as a dimethoxyacetal.

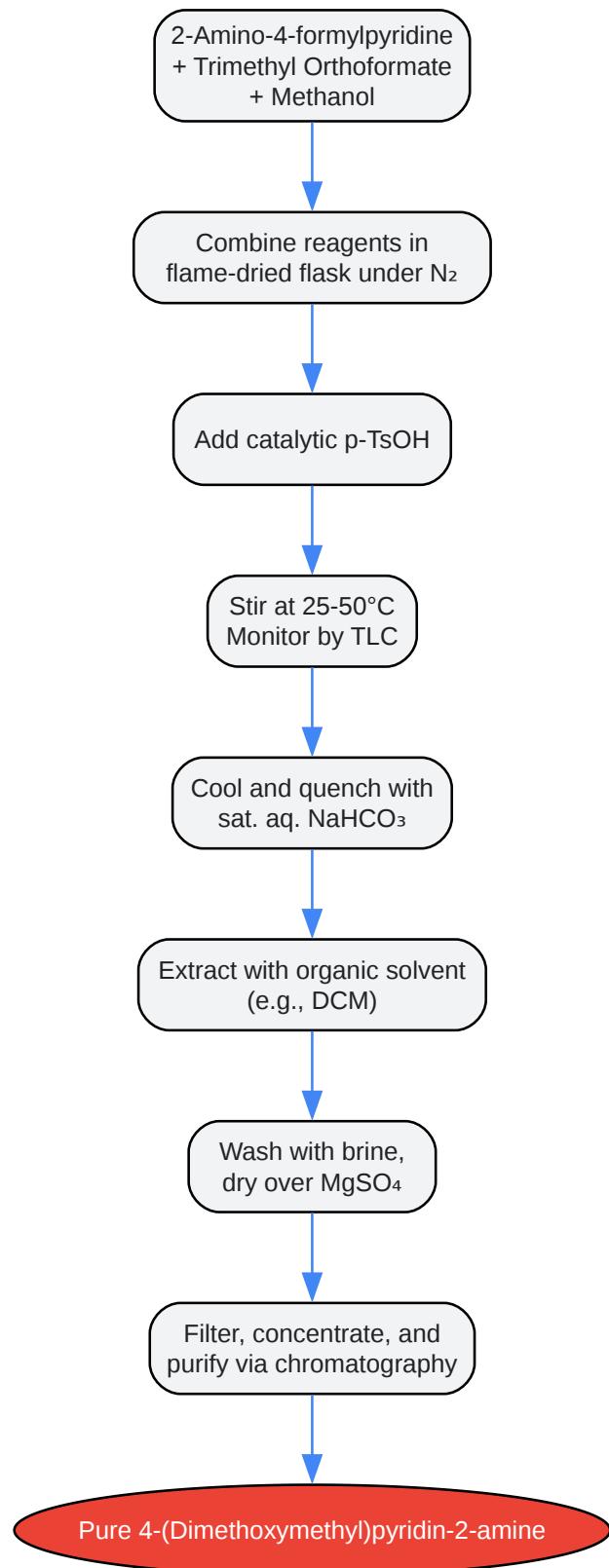
Materials:

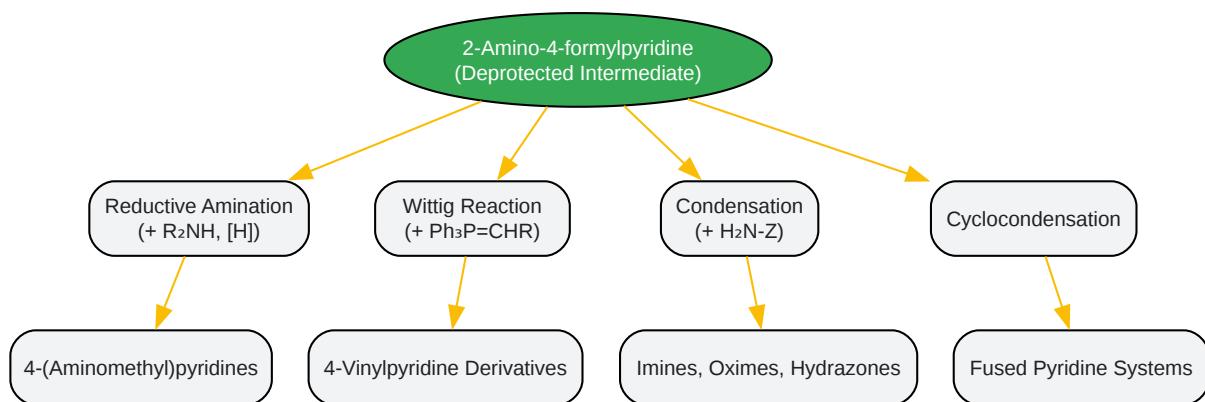
- 2-Amino-4-formylpyridine
- Trimethyl orthoformate (TMOF)
- p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., Amberlyst-15)
- Methanol (anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N_2 or Ar), add 2-amino-4-formylpyridine (1.0 eq).
- Reagent Addition: Add anhydrous methanol (approx. 5-10 mL per gram of starting material) followed by trimethyl orthoformate (3.0 eq).

- Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Causality Note: An acid catalyst is required to protonate the aldehyde carbonyl, making it more electrophilic and susceptible to attack by methanol[5].
- Reaction Execution: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
- Extraction: Extract the aqueous mixture with DCM or EtOAc (3 x volumes). Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield **4-(Dimethoxymethyl)pyridin-2-amine** as a pure solid or oil.





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Caption: Synthetic utility of the deprotected 2-amino-4-formylpyridine.

Conclusion

4-(Dimethoxymethyl)pyridin-2-amine is a strategically important building block in organic synthesis. Its value is derived from the orthogonal reactivity of the 2-amino group and the pH-sensitive dimethoxyacetal. The acetal provides robust protection for a formyl group under a wide range of synthetic conditions, particularly those involving bases and nucleophiles, while the 2-aminopyridine moiety remains available for modification. By offering a reliable method to introduce a masked aldehyde onto the versatile aminopyridine scaffold, this compound provides chemists with a powerful tool for the efficient, multi-step synthesis of complex molecules targeted for pharmaceutical and materials science applications.

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